molecular formula C₃₂H₂₅NO₈ B1663308 3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid CAS No. 177904-00-6

3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid

Cat. No. B1663308
M. Wt: 551.5 g/mol
InChI Key: BOQQYCYLUTYLGS-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid, also known as C22H16N2O8, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • A related molecule, 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate (FA-SES), has been synthesized and structurally characterized using FT-IR, 1H & 13C NMR, and LC-MS/MS techniques. This molecule, being a combination of phytonutrients, has potential applications in cardiovascular diseases by inhibiting the myeloperoxidase enzyme. The structure was elucidated by single-crystal X-ray data, and Density Functional Theory (DFT) calculations were performed to assess its utility in biological applications (Jayaraj & Desikan, 2020).

Antibacterial Properties

  • Certain derivatives, like those synthesized from 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides and aromatic aldehydes, possess antibacterial properties. These compounds include [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides which have been found to be effective against various bacterial strains (Kostenko et al., 2015).

Supramolecular Aggregation and Polarized Molecular-Electronic Structures

  • Molecules like 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones exhibit polarized molecular-electronic structures and form different types of hydrogen-bonded supramolecular structures, which are important for understanding molecular interactions and designing new materials (Low et al., 2004).

Photochemistry and Polymerization

  • 1,3-Benzodioxole derivatives like naphthodioxinone-1,3-benzodioxole have been used as photochemically masked one-component Type II photoinitiators for free radical polymerization. This application is significant in material sciences and photochemistry (Kumbaraci et al., 2012).

Medical Imaging Applications

  • Carbon-11-labeled derivatives of this compound have been synthesized for potential use as positron emission tomography (PET) radiotracers in imaging Alzheimer's disease. This highlights its potential application in medical diagnostics and neuroscience (Gao et al., 2018).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO8/c1-36-26-13-22-23(14-29(26)37-16-19-5-3-2-4-6-19)33(15-20-7-9-24-27(11-20)40-17-38-24)31(32(34)35)30(22)21-8-10-25-28(12-21)41-18-39-25/h2-14H,15-18H2,1H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQQYCYLUTYLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2CC3=CC4=C(C=C3)OCO4)C(=O)O)C5=CC6=C(C=C5)OCO6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Reactant of Route 4
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Reactant of Route 5
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Reactant of Route 6
3-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid

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